molecular formula C5H8Cl2N2 B1592346 5-(2-Chloroethyl)-1H-imidazole hydrochloride CAS No. 6429-10-3

5-(2-Chloroethyl)-1H-imidazole hydrochloride

Cat. No. B1592346
CAS RN: 6429-10-3
M. Wt: 167.03 g/mol
InChI Key: VLYMIZRIGGBHSH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Reactivity and Synthesis

Imidazole derivatives, including those similar to "5-(2-Chloroethyl)-1H-imidazole hydrochloride," have been extensively studied for their reactivity and synthesis pathways. The synthesis of imidazole derivatives often involves solvent-free synthesis pathways, highlighting their reactivity based on spectroscopic characterizations and computational studies. These compounds exhibit specific reactivity properties, such as electrophilic attack sites and interactions with water molecules, making them interesting for various chemical reactions and material applications (Hossain et al., 2018).

Medicinal Chemistry

The imidazole ring is a significant component in medicinal chemistry due to its presence in natural products and synthetic molecules. Imidazole derivatives, including "5-(2-Chloroethyl)-1H-imidazole hydrochloride," bind with various enzymes and receptors through diverse weak interactions, exhibiting broad bioactivities. These compounds are used in the clinic to treat various diseases, showing their vast development value in pharmacology (Zhang et al., 2014).

Corrosion Inhibition

Halogen-substituted imidazole derivatives, closely related to "5-(2-Chloroethyl)-1H-imidazole hydrochloride," serve as effective corrosion inhibitors for metals. Their efficacy has been demonstrated in environments like hydrochloric acid solutions, where they significantly reduce corrosion rates, making them valuable in industrial applications (Zhang et al., 2015).

Material Science

Imidazole derivatives exhibit unique properties in material science, such as photochromic behavior and magnetic relaxation. These properties are influenced by the substituent groups in the imidazole ring, making them suitable for creating multifunctional materials with applications in data storage, sensing, and molecular switches (Cao et al., 2015).

Safety And Hazards

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Future Directions

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I hope this helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-(2-chloroethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYMIZRIGGBHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30982840
Record name 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroethyl)-1H-imidazole hydrochloride

CAS RN

6429-10-3
Record name 6429-10-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chloroethyl)-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30982840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)-1H-imidazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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